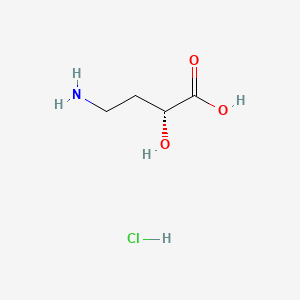

(R)-4-amino-2-hydroxybutanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-4-amino-2-hydroxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYDSOQKJCJGSY-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@H](C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744440 | |

| Record name | (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117173-81-6 | |

| Record name | (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Determination of Enantiomeric Purity for (R)-4-amino-2-hydroxybutanoic acid hydrochloride

Abstract

(R)-4-amino-2-hydroxybutanoic acid, a chiral amino acid derivative, is a critical intermediate in the synthesis of advanced semi-synthetic aminoglycoside antibiotics and a modulator of neurotransmitter systems.[1][2] The stereochemistry at the C2 position is paramount to its biological activity and therapeutic efficacy.[1] Consequently, the rigorous assessment and control of its enantiomeric purity are non-negotiable requirements in drug development and manufacturing. This technical guide provides an in-depth exploration of the analytical methodologies for quantifying the enantiomeric purity of (R)-4-amino-2-hydroxybutanoic acid hydrochloride. We delve into the foundational principles of chiral separations, present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the critical framework of method validation as mandated by regulatory bodies. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to ensuring the stereochemical integrity of this vital pharmaceutical building block.

Introduction: The Significance of Stereochemical Integrity

(R)-4-amino-2-hydroxybutanoic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block. Its primary application is in the modification of existing antibiotic scaffolds, such as in the synthesis of amikacin and plazomicin.[1] The attachment of the (R)-4-amino-2-hydroxybutyryl side chain sterically hinders bacterial enzymes that would otherwise inactivate the antibiotic, thereby restoring efficacy against resistant pathogens.[1] Beyond its role in antibiotics, this compound and its enantiomer, (S)-4-amino-2-hydroxybutanoic acid, are investigated for their neuroprotective properties and as modulators of the GABAergic and glutamatergic systems in the central nervous system.[1][2]

Given that the biological activity of chiral drugs often resides in one enantiomer while the other may be inactive or even elicit adverse effects, regulatory authorities worldwide mandate strict control over enantiomeric purity.[3] This guide provides the scientific rationale and practical protocols for establishing self-validating analytical systems to ensure the quality and safety of (R)-4-amino-2-hydroxybutanoic acid hydrochloride.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₃ | [1][4] |

| Molecular Weight | 119.12 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 196 - 206 °C | [2] |

| Optical Rotation ([α]D) | -28.5° to -32.5° (for S-enantiomer) | [2] |

| CAS Number | 31771-40-1 (for R-enantiomer) | [1] |

Note: The hydrochloride salt form will have a different molecular weight and may exhibit slightly different physical properties.

Foundational Strategies for Chiral Analysis

The challenge in enantiomeric purity analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. To differentiate them, a chiral environment must be introduced. This is achieved through two primary strategies:

-

Direct Methods: The enantiomers are separated directly by employing a chiral selector. This is most commonly a Chiral Stationary Phase (CSP) in chromatography. The differential interaction between each enantiomer and the CSP leads to different retention times.

-

Indirect Methods: The enantiomers are first reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be readily separated using standard, achiral analytical techniques.[5][6][7][8]

The choice between these methods depends on factors such as analyte structure, available instrumentation, required sensitivity, and whether the goal is preparative or analytical.

Core Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its robustness, reproducibility, and broad applicability.

Direct Chiral HPLC: The Gold Standard

The direct approach is often preferred for its simplicity, as it avoids the complexities of a derivatization reaction. The key is selecting a CSP that provides adequate chiral recognition for the analyte.

For a polar, zwitterionic molecule like 4-amino-2-hydroxybutanoic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. These phases, such as Chiralpak® IA, offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are necessary to resolve the enantiomers.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Chiral Column: Chiralpak® IA or a similar polysaccharide-based CSP.[1]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and an alcohol (e.g., Isopropanol). A typical starting point is Hexane:Isopropanol (80:20 v/v).[1] Modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) may be added in small quantities (~0.1%) to improve peak shape for acidic or basic analytes, respectively.

-

Equilibration: Equilibrate the column with the mobile phase at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the (R)-4-amino-2-hydroxybutanoic acid HCl sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Analysis:

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C (isothermal).

-

Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or MS for enhanced sensitivity and specificity.[9][10]

-

Run Time: Sufficient to allow for the elution of both enantiomers. Based on available data, retention times might be around 8.2 min for the (R)-enantiomer and 9.5 min for the (S)-enantiomer under specific conditions.[1]

-

-

Data Analysis and System Validation:

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers. The major peak will be the (R)-enantiomer.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

-

Perform a system suitability test by injecting a racemic mixture to confirm that the resolution between the two enantiomer peaks is adequate (typically >1.5).

-

Caption: Workflow for Direct Chiral HPLC Analysis.

Indirect Chiral HPLC: Derivatization Approach

When direct methods fail to provide adequate resolution or when enhanced sensitivity is needed, an indirect approach can be employed. This involves reacting the amino group of the analyte with a chiral derivatizing agent.

Agents like Marfey's reagent (FDAA) or OPA in the presence of a chiral thiol are commonly used for primary amines.[7][8] They react rapidly and quantitatively under mild conditions. The resulting diastereomers often contain strong chromophores or fluorophores, significantly enhancing detection sensitivity.[6]

-

Derivatization Reaction:

-

In a vial, dissolve a small amount of the (R)-4-amino-2-hydroxybutanoic acid HCl sample in a suitable buffer (e.g., 50 µL of 1M sodium bicarbonate).

-

Add a solution of the chiral derivatizing agent (e.g., 100 µL of 1% FDAA in acetone).

-

Heat the mixture (e.g., at 40 °C for 1 hour) to ensure complete reaction.

-

Quench the reaction by adding a small amount of acid (e.g., 20 µL of 2M HCl).

-

Dilute the sample with the mobile phase for HPLC analysis.

-

-

Chromatographic Analysis:

-

Column: A standard achiral reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV or Fluorescence detector, set to the optimal wavelength for the derivatizing agent's chromophore/fluorophore.

-

The rest of the analysis follows standard HPLC procedures. The two diastereomer peaks are integrated to calculate the enantiomeric ratio.

-

Orthogonal Methodologies for Confirmation

For comprehensive characterization and in accordance with regulatory expectations, employing an orthogonal method with a different separation principle is highly recommended.

Chiral Gas Chromatography (GC)

GC can be a powerful technique for chiral analysis, offering high resolution. However, it requires the analyte to be volatile and thermally stable. Amino acids are neither, necessitating a two-step derivatization process.

-

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to reduce its polarity and increase volatility.

-

Acylation: The primary amine and hydroxyl groups are acylated (e.g., with trifluoroacetic anhydride - TFAA) to block these polar, active sites, preventing peak tailing and improving thermal stability.

-

Derivatization:

-

Place ~1 mg of the sample in a reaction vial and dry thoroughly.

-

Esterification: Add 1 mL of 3N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a stream of nitrogen.

-

Acylation: Add 1 mL of methylene chloride and 100 µL of TFAA. Cap and heat at 60 °C for 20 minutes. Evaporate the excess reagent and solvent.

-

Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.

-

-

GC Analysis:

-

GC System: A GC equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-Val).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) to elute the derivatized enantiomers.

-

Detector Temperature: 250 °C.

-

Carrier Gas: Helium or Hydrogen.

-

NMR Spectroscopy

NMR spectroscopy offers a distinct, non-separative approach. By using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers, which are indistinguishable (isochronous) in a standard NMR spectrum, can be made to produce separate signals (anisochronous).[11][12]

A CDA (e.g., Mosher's acid chloride) reacts with the analyte to form diastereomers.[11] A CSA (e.g., (R)- or (S)-BINOL) forms transient, rapidly equilibrating diastereomeric complexes. In both cases, the nuclei of the analyte in the two different diastereomeric environments experience different magnetic fields, leading to resolved signals in the spectrum. The enantiomeric excess can be determined by integrating these resolved signals.[13]

Caption: Principle of NMR analysis using a CDA.

Method Validation: Ensuring Trustworthiness and Compliance

A protocol is only as reliable as its validation. Every analytical method used for quality control must be validated to demonstrate it is fit for its intended purpose, following guidelines from the International Council for Harmonisation (ICH) and the FDA.[14][15]

-

Specificity: The method must be able to resolve the (S)-enantiomer from the (R)-enantiomer and any other potential impurities or degradation products. This is confirmed by spiking the sample with the opposite enantiomer and known impurities.

-

Linearity: The detector response must be linear over a specified range of concentrations for the minor enantiomer. This is crucial for accurately quantifying it as an impurity.

-

Accuracy: The closeness of the measured value to the true value. This is assessed by analyzing samples spiked with known amounts of the (S)-enantiomer.

-

Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

-

Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy. This is the most critical parameter for an enantiomeric purity method.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), demonstrating its reliability for routine use.

Caption: Key Stages in Analytical Method Validation.

Conclusion

The determination of enantiomeric purity for (R)-4-amino-2-hydroxybutanoic acid hydrochloride is a critical analytical task that underpins its use in pharmaceutical development. While direct chiral HPLC on a polysaccharide-based stationary phase represents the most direct and widely accepted primary method, orthogonal techniques such as chiral GC and NMR spectroscopy provide invaluable confirmatory data. The ultimate trustworthiness of any result hinges on a rigorous, systematic validation of the chosen analytical procedure in line with global regulatory standards. By implementing the scientifically sound protocols and validation frameworks detailed in this guide, researchers and drug developers can confidently ensure the stereochemical integrity of their materials, a cornerstone of producing safe and effective medicines.

References

-

4-Amino-2-hydroxybutanoic acid | C4H9NO3. PubChem, National Institutes of Health. Available from: [Link]

-

Yamada, Y., & Okada, H. (1976). Synthesis of DL-4-Amino-2-hydroxybutyric Acid. Agricultural and Biological Chemistry, 40(7), 1437-1438. Available from: [Link]

- Process for the production of 4-aminobutyric acid or its derivatives. Google Patents. US4290972A.

-

Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. Available from: [Link]

-

Bull, J. A., et al. (2008). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 10(15), 3215–3218. ACS Publications. Available from: [Link]

-

Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA). Available from: [Link]

-

Park, H., et al. (2015). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 17(16), 4082–4085. ACS Publications. Available from: [Link]

-

Ismail, O. V., et al. (2016). Mass spectrometry detection of basic drugs in fast chiral analyses with vancomycin stationary phases. Journal of Chromatography A, 1467, 203-211. PMC, NIH. Available from: [Link]

-

Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. Available from: [Link]

-

Voss, C. V., et al. (2017). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid. ACS Catalysis, 7(2), 1023–1027. ACS Publications. Available from: [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. (2025). Available from: [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available from: [Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available from: [Link]

-

The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors. PMC, NIH. Available from: [Link]

-

Chaudharya, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 25457-25464. RSC Publishing. Available from: [Link]

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available from: [Link]

-

Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. Available from: [Link]

-

Zhao, M., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical Biochemistry, 392(2), 101-111. PMC, NIH. Available from: [Link]

-

Q14 Analytical Procedure Development. FDA. Available from: [Link]

-

Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available from: [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available from: [Link]

-

Chiral analysis by MS. Analytical Chemistry. Available from: [Link]

-

Q14 Analytical Procedure Development. FDA. Available from: [Link]

-

Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. ACS Publications. Available from: [Link]

-

Kasprzyk-Hordern, B. (2014). Applications of chiral chromatography coupled with mass spectrometry in the analysis of chiral pharmaceuticals in the environment. Trends in Environmental Analytical Chemistry, 1, e34-e51. Available from: [Link]

-

Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available from: [Link]

-

Krogsgaard-Larsen, P., et al. (1981). GABA agonists. Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. Journal of Medicinal Chemistry, 24(12), 1377-1383. PubMed. Available from: [Link]

-

Hloušek, J., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(9), 3020. MDPI. Available from: [Link]

Sources

- 1. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 4. 4-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 26062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 14. fda.gov [fda.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

(R)-4-Amino-2-hydroxybutanoic Acid Hydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth technical overview of (R)-4-amino-2-hydroxybutanoic acid hydrochloride, a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, and applications, with a focus on the scientific rationale behind its use in advanced experimental workflows.

Core Compound Identity and Physicochemical Properties

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is the hydrochloride salt of the (R)-enantiomer of 4-amino-2-hydroxybutanoic acid. The presence of the hydrochloride moiety enhances the compound's stability and solubility in aqueous solutions, a critical factor for many biological and chemical applications.

Molecular Structure and Weight

The precise molecular weight of (R)-4-amino-2-hydroxybutanoic acid hydrochloride (CAS Number: 117173-81-6) is a fundamental parameter for all experimental work, from reaction stoichiometry to the preparation of standard solutions.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (R)-4-Amino-2-hydroxybutanoic acid hydrochloride | 117173-81-6 | C₄H₁₀ClNO₃ | 155.58[1][2][3] |

| (R)-4-Amino-2-hydroxybutanoic acid (Free Acid) | 31771-40-1 | C₄H₉NO₃ | 119.12[4][5] |

The addition of hydrogen chloride (HCl) to the free acid form accounts for the increased molecular weight of the hydrochloride salt. This distinction is crucial for accurate molar concentration calculations in experimental protocols.

Physicochemical Characteristics

Synthesis and Stereochemical Integrity

The biological and pharmacological activity of 4-amino-2-hydroxybutanoic acid is highly dependent on its stereochemistry. The (R)-enantiomer, in particular, is a key component in certain semi-synthetic antibiotics.[4] Therefore, stereoselective synthesis is paramount.

Several synthetic routes have been developed to produce (R)-4-amino-2-hydroxybutanoic acid with high enantiomeric purity. These methods are broadly categorized as chemical synthesis and biocatalysis.

Chemical Synthesis

One established chemical method involves the transformation of a propionic acid derivative.[4] This multi-step process, while effective, often requires protecting groups and harsh reaction conditions, which can impact yield and sustainability. A patented process describes the production of 4-amino-2-hydroxybutyric acid by reacting a propionic acid compound with a β-carboxamido substituent with an alkanoic acid anhydride in pyridine to form a nitrile intermediate, which is then reduced.[7]

Diagram of a Generalized Chemical Synthesis Workflow

Caption: A simplified workflow for the chemical synthesis of (R)-4-amino-2-hydroxybutanoic acid.

Biocatalytic Synthesis

More recently, biocatalytic methods have emerged as a highly stereoselective and environmentally benign alternative.[4] An enzymatic cascade using a pyruvate aldolase and an (R)-selective transaminase can produce the desired compound from simple starting materials like formaldehyde and alanine, achieving a high enantiomeric excess (>99%) under mild conditions.[4] This approach aligns with the principles of green chemistry and is often preferred for its high specificity and reduced environmental impact.

Applications in Research and Drug Development

(R)-4-amino-2-hydroxybutanoic acid is a versatile molecule with applications spanning organic synthesis, neurobiology, and pharmaceutical development.[4][6]

Chiral Building Block in Organic Synthesis

As a chiral molecule, (R)-4-amino-2-hydroxybutanoic acid serves as a valuable starting material for the synthesis of more complex organic molecules where stereochemistry is critical for function.[4]

Precursor to Neurotransmitters and GABA Analogue

This compound is structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8] Research is ongoing into its potential as a therapeutic agent for neurological disorders.[4] Its structural isomer, γ-amino-β-hydroxybutyric acid (GABOB), is an anticonvulsant used in the treatment of epilepsy.[9] The ability of some GABA analogues to cross the blood-brain barrier more effectively than GABA itself makes them attractive candidates for drug development.[9]

Role in Semi-Synthetic Antibiotics

A significant application of (R)-4-amino-2-hydroxybutanoic acid is in the development of semi-synthetic aminoglycoside antibiotics, such as amikacin and plazomicin.[4] The (R)-4-amino-2-hydroxybutyryl side chain is appended to the antibiotic scaffold to protect it from inactivation by bacterial aminoglycoside-modifying enzymes.[4] This modification restores the efficacy of the antibiotic against resistant bacterial strains.[4]

Diagram of the Role in Antibiotic Modification

Caption: The protective role of the (R)-4-amino-2-hydroxybutyryl side chain in semi-synthetic antibiotics.

Experimental Protocols and Methodologies

The following section outlines a general protocol for the preparation of a stock solution of (R)-4-amino-2-hydroxybutanoic acid hydrochloride, a common starting point for many experiments.

Preparation of a Standard Stock Solution

Objective: To prepare a 10 mM stock solution of (R)-4-amino-2-hydroxybutanoic acid hydrochloride in sterile, deionized water.

Materials:

-

(R)-4-amino-2-hydroxybutanoic acid hydrochloride (MW: 155.58 g/mol )

-

Sterile, deionized water

-

Calibrated analytical balance

-

Sterile volumetric flask (e.g., 10 mL)

-

Sterile pipette

-

Vortex mixer

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass of the compound:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass = 0.010 mol/L x 0.010 L x 155.58 g/mol = 0.0015558 g = 1.56 mg

-

-

Weighing: Accurately weigh approximately 1.56 mg of (R)-4-amino-2-hydroxybutanoic acid hydrochloride using an analytical balance. Record the exact weight.

-

Dissolution: Transfer the weighed compound to the 10 mL volumetric flask. Add approximately 8 mL of sterile, deionized water.

-

Mixing: Gently swirl the flask or use a vortex mixer at a low setting until the compound is completely dissolved.

-

Final Volume Adjustment: Add sterile, deionized water to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Self-Validation: The accuracy of the stock solution is dependent on the precision of the weighing and volume measurements. The use of calibrated equipment is essential. The final concentration should be recalculated based on the actual mass weighed.

Safety and Handling

(R)-4-amino-2-hydroxybutanoic acid may cause skin and eye irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[4]

Conclusion

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is a compound of significant utility in modern chemical and biological research. Its defined stereochemistry and structural relationship to endogenous molecules make it a valuable tool in drug discovery, particularly in the development of novel antibiotics and potential neurotherapeutics. A thorough understanding of its physicochemical properties, including its precise molecular weight, is fundamental to its effective and reproducible application in the laboratory.

References

-

Next Peptide. (n.d.). 117173-81-6 | (R)-4-Amino-2-hydroxybutanoic acid hydrochloride. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-hydroxybutanoic acid. Retrieved from [Link]

- Yamada, Y., & Okada, H. (1976). Synthesis of DL-4-Amino-2-hydroxybutyric Acid. Agricultural and Biological Chemistry, 40(7), 1437-1438.

-

Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

-

PubMed. (1980). Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. Retrieved from [Link]

- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.

-

PubChem. (n.d.). (2R)-4-Amino-2-hydroxybutyric acid. Retrieved from [Link]

-

PubMed. (1987). Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites. Retrieved from [Link]

-

YouTube. (2013). Gamma-Aminobutyric acid - GABA Pharmacology ( Dr.G.Bhanu Prakash ). Retrieved from [Link]

Sources

- 1. 117173-81-6 | (R)-4-Amino-2-hydroxybutanoic acid hydrochloride | Next Peptide [nextpeptide.com]

- 2. chemscene.com [chemscene.com]

- 3. 117173-81-6|(R)-4-Amino-2-hydroxybutanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]

- 5. (2R)-4-Amino-2-hydroxybutyric acid | C4H9NO3 | CID 5287507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]

- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 9. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

(R)-4-amino-2-hydroxybutanoic acid hydrochloride physical and chemical properties

An In-depth Technical Guide to (R)-4-amino-2-hydroxybutanoic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-4-amino-2-hydroxybutanoic acid hydrochloride (CAS 117173-81-6), a chiral amino acid derivative of significant interest in pharmaceutical development and neuroscience. The document details the compound's chemical identity, physicochemical characteristics, stability, and key applications. Furthermore, it furnishes researchers and drug development professionals with a validated analytical methodology for purity assessment and discusses essential safety and handling protocols.

Introduction and Significance

(R)-4-amino-2-hydroxybutanoic acid, also known as (R)-Gabobutin, is a structurally important chiral building block.[1] Its significance is most pronounced in the field of medicinal chemistry, where it serves as a crucial synthetic intermediate for modifying existing drug scaffolds. Notably, it is a key component in the semi-synthesis of advanced aminoglycoside antibiotics, such as amikacin. The addition of the (R)-4-amino-2-hydroxybutyryl side chain to the antibiotic core sterically shields the molecule from inactivation by bacterial enzymes, thereby restoring efficacy against resistant pathogens.[2]

Beyond its role in antibiotic development, the molecule exhibits intrinsic biological activity, particularly within the central nervous system. It has been shown to interact with NMDA and GABA receptors, suggesting its potential as a modulator of neurotransmission and a candidate for neuroprotective therapies.[1][3] This guide aims to consolidate the available technical data to support ongoing and future research involving this versatile compound.

Chemical Identity and Structure

The hydrochloride salt form of (R)-4-amino-2-hydroxybutanoic acid ensures enhanced aqueous solubility and stability, making it more suitable for research and formulation development compared to its free base.[1] The stereochemistry at the C2 carbon, designated as (R), is critical to its specific biological functions.

Sources

Technical Guide: Solubility & Purification of (R)-4-amino-2-hydroxybutanoic Acid HCl

This guide details the physicochemical profile, solubility behavior, and purification protocols for (R)-4-amino-2-hydroxybutanoic acid hydrochloride . It is designed for researchers requiring high-purity isolation of this chiral intermediate, often used in the synthesis of aminoglycoside antibiotics (e.g., Amikacin analogs) and neuroactive ligands.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

(R)-4-amino-2-hydroxybutanoic acid hydrochloride (also known as (R)-HABA HCl or the (R)-isomer of GABOB's regioisomer) is a polar, chiral amino acid derivative. Unlike its 3-hydroxy regioisomer (GABOB), the 2-hydroxy variant places the hydroxyl group at the

| Property | Data |

| IUPAC Name | (2R)-4-amino-2-hydroxybutanoic acid hydrochloride |

| Common Name | (R)-4-amino-2-hydroxybutyric acid HCl |

| CAS Number | 31771-40-1 (Free Acid: (R)-isomer)40371-51-5 ((S)-isomer reference) |

| Molecular Formula | C |

| Molecular Weight | 119.12 (Free Acid) + 36.46 (HCl) ≈ 155.58 g/mol |

| Appearance | White to off-white hygroscopic crystalline powder |

| Melting Point | 196–206 °C (Decomposes; varies by hydration state) |

| Chirality | (R)-enantiomer (D-isomer series) |

Structural Visualization

The following diagram illustrates the molecular connectivity and the critical stereocenter at C2.

Figure 1: Connectivity of (R)-4-amino-2-hydroxybutanoic acid HCl. The C2 position determines the (R)-stereochemistry.

Solubility Data & Solvent Compatibility

The solubility of the hydrochloride salt is governed by the high lattice energy of the ionic crystal and the polarity of the solvent. As a zwitterionic precursor converted to an HCl salt, the compound exhibits extreme polarity .

Qualitative Solubility Table

| Solvent | Solubility Rating | Behavior Description |

| Water | Very High | Dissolves rapidly. Exothermic dissolution. Forms a clear, acidic solution (pH < 2). |

| Methanol | Sparing to Soluble | Solubility increases significantly with temperature (>50°C). Often used for hot filtration. |

| Ethanol | Very Slight | Acts as an antisolvent. The salt may "oil out" before crystallizing if added too quickly to aqueous solutions. |

| Isopropanol | Insoluble | Excellent antisolvent for maximizing yield during recrystallization. |

| Acetone | Insoluble | Strictly an antisolvent. Causes rapid, amorphous precipitation. |

| THF/Ether | Insoluble | No interaction. Used to wash filter cakes to remove non-polar organic impurities. |

Thermodynamic Insight

The dissolution of (R)-4-amino-2-hydroxybutanoic acid HCl in water is entropically driven by the hydration of the chloride ion and the ammonium cation. In lower alcohols (ethanol/IPA), the dielectric constant is insufficient to overcome the crystal lattice energy, making these solvents ideal for displacement crystallization .

Purification Protocol: Aqueous-Alcoholic Recrystallization[2]

The primary challenge in purifying this compound is its hygroscopicity and tendency to form supersaturated solutions (oils) rather than crystals. The following protocol utilizes a solvent-antisolvent system to ensure high enantiomeric excess (ee) and chemical purity.

Reagents Required[2][8][9]

-

Crude (R)-4-amino-2-hydroxybutanoic acid HCl

-

Deionized Water (Solvent)

-

Absolute Ethanol or Isopropanol (Antisolvent)

-

Activated Carbon (Optional, for decolorization)[6]

Step-by-Step Workflow

-

Dissolution:

-

Dissolve the crude solid in the minimum amount of deionized water at 50–60°C.

-

Target Concentration: ~0.5 g/mL. If the solution is not clear, filter while hot.

-

-

Decolorization (Optional):

-

If the solution is yellow/brown, add activated carbon (5% w/w), stir for 15 minutes at 50°C, and filter through Celite.

-

-

Nucleation (The Critical Step):

-

Allow the aqueous solution to cool to room temperature (25°C).

-

Add Absolute Ethanol dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

-

Stop addition immediately and let the mixture stir for 30 minutes to allow seed crystals to form.

-

-

Displacement Crystallization:

-

Once crystals are visible, continue adding Ethanol slowly (rate: 1 mL/min) until the ratio of Water:Ethanol is approximately 1:5 to 1:10.

-

Cool the slurry to 0–4°C for 2 hours.

-

-

Isolation:

-

Filter the white crystalline solid under vacuum (inert gas blanket recommended to prevent moisture uptake).

-

Wash the cake with cold Acetone or Diethyl Ether (to remove residual water/ethanol).

-

Dry under high vacuum at 40°C for 12 hours.

-

Process Logic Diagram

Figure 2: Recrystallization workflow optimizing yield and preventing oiling out.

Handling & Stability (Safety)[5][6]

-

Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to ambient air will cause the powder to clump and eventually deliquesce. Store under Argon or Nitrogen at 2–8°C.[3]

-

Acidity: Aqueous solutions are highly acidic. Wear gloves and eye protection (GHS H319/H315).[7]

-

Analysis: Purity should be confirmed via HPLC (chiral column required for enantiomeric excess) or specific optical rotation

.-

Reference Rotation:

to

-

References

-

PubChem. Compound Summary: 4-Amino-2-hydroxybutanoic acid.[1][5] National Library of Medicine. Available at: [Link]

- Google Patents.Process for the production of 4-aminobutyric acid derivatives (US4290972A). Describes synthesis and purification via ion exchange and crystallization.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (4R)-4-amino-4-hydroxybutanoic acid | C4H9NO3 | CID 117749431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-4-Amino-2-hydroxybutyric acid | 40371-51-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 4-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 26062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

(R)-4-amino-2-hydroxybutanoic acid hydrochloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of (R)-4-amino-2-hydroxybutanoic acid Hydrochloride

Introduction

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative of significant interest in pharmaceutical research and development. Its structure, featuring a primary amine, a secondary alcohol, and a carboxylic acid, makes it a versatile building block in the synthesis of complex molecules, notably as a key side-chain component in semi-synthetic aminoglycoside antibiotics like amikacin.[1] The precise characterization of this molecule is paramount for ensuring purity, confirming stereochemistry, and guaranteeing its performance in subsequent synthetic steps.

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for (R)-4-amino-2-hydroxybutanoic acid hydrochloride. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral output. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the analytical characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structural integrity of (R)-4-amino-2-hydroxybutanoic acid hydrochloride is confirmed through a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Mass Spectrometry (MS) confirms the molecular mass and elemental composition.

-

Infrared (IR) Spectroscopy identifies the key functional groups present (amine salt, alcohol, carboxylic acid).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework.

Caption: Structure of (R)-4-amino-2-hydroxybutanoic acid Hydrochloride with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular weight of a compound. For a polar, non-volatile molecule like an amino acid hydrochloride, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecule as an intact protonated species, [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of (R)-4-amino-2-hydroxybutanoic acid hydrochloride in 1 mL of a suitable solvent system (e.g., 50:50 water/acetonitrile with 0.1% formic acid). The acid helps to promote protonation for positive ion mode analysis.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Source Parameters: Optimize ESI source parameters, including capillary voltage (~3-4 kV), source temperature (~100-150 °C), and sheath/auxiliary gas flow rates to achieve a stable signal.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Perform both a full scan (MS1) to identify the parent ion and a tandem MS (MS/MS or MS2) experiment on the isolated parent ion to observe fragmentation.

Data Interpretation and Causality

The molecule of interest is the cation (R)-4-amino-2-hydroxybutan-1-aminium. However, in the ESI process, we typically observe the protonated form of the free base (C₄H₉NO₃, MW = 119.12 g/mol ).[1][2]

| Ion | Calculated m/z | Observed m/z (Typical) | Interpretation |

| [M+H]⁺ | 120.0655 | ~120.1 | Molecular ion (protonated free base) |

| [M+H - H₂O]⁺ | 102.0550 | ~102.1 | Loss of water from the hydroxyl group |

| [M+H - HCOOH]⁺ | 74.0600 | ~74.1 | Loss of formic acid (a common neutral loss for amino acids)[3][4] |

Expertise & Experience: The observation of the [M+H]⁺ peak at m/z ~120.1 immediately confirms the molecular weight of the underlying free amine. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental formula. For C₄H₁₀NO₃⁺, an exact mass of 120.0655 provides unambiguous confirmation, distinguishing it from other potential isobaric compounds. The fragmentation pattern, particularly the loss of water and formic acid, is highly characteristic of hydroxy amino acids and provides orthogonal validation of the structure.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides an invaluable fingerprint of the functional groups within a molecule. For an amino acid hydrochloride, the spectrum is characterized by several broad, overlapping features due to extensive hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid (R)-4-amino-2-hydroxybutanoic acid hydrochloride powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation and Causality

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

| ~3400–2500 | Very Broad, Strong | O-H (acid, alcohol) & N-H (ammonium) stretches | This extremely broad feature is the hallmark of an amino acid salt. Extensive hydrogen bonding between the -OH, -COOH, and -NH₃⁺ groups causes a wide distribution of vibrational energies.[5][6] |

| ~2950–2850 | Medium, Sharp | Aliphatic C-H stretches | Stretching vibrations of the C-H bonds in the CH and CH₂ groups. |

| ~1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl group of the protonated carboxylic acid. Its position here, rather than ~1600 cm⁻¹, confirms it is not a zwitterionic carboxylate.[6] |

| ~1600 & ~1500 | Medium | N-H bends (Ammonium) | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group are characteristic of primary amine salts.[7] |

| ~1200–1000 | Medium-Strong | C-O stretches (Acid & Alcohol) | Coupled stretching vibrations from the C-OH of the alcohol and the C-O of the carboxylic acid. |

Trustworthiness: The IR spectrum serves as a rapid and reliable identity check. The presence of the very broad "acid-amine" band, a sharp carbonyl peak around 1720 cm⁻¹, and the distinct ammonium bending modes provides a self-validating signature for an amino acid hydrochloride structure. The absence of a sharp N-H stretch around 3300-3400 cm⁻¹ confirms the amine is protonated.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for its ability to exchange with labile protons, simplifying the spectrum.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent signal (e.g., HDO at ~4.79 ppm in D₂O).[8]

¹H NMR Data Interpretation

Solvent: D₂O, 400 MHz. Labile protons (-OH, -NH₃⁺, -COOH) will exchange with deuterium and will not be observed.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality |

| H2 (CH) | ~4.1 – 4.3 | dd (doublet of doublets) | 1H | This proton is on the chiral carbon, adjacent to the electron-withdrawing hydroxyl and carboxyl groups, shifting it downfield. It is coupled to the two diastereotopic protons on C3. |

| H4 (CH₂) | ~3.0 – 3.2 | t (triplet) | 2H | Adjacent to the electron-withdrawing ammonium (-ND₃⁺) group, causing a significant downfield shift. It appears as a triplet due to coupling with the two protons on C3. |

| H3 (CH₂) | ~1.8 – 2.1 | m (multiplet) | 2H | These protons are diastereotopic and are coupled to both H2 and H4, resulting in a complex multiplet. This signal is the most upfield of the backbone protons.[1] |

¹³C NMR Data Interpretation

Solvent: D₂O, 100 MHz

| Carbon Assignment | Chemical Shift (δ, ppm) | Causality |

| C1 (COOH) | ~175.3 | Carboxyl Carbon |

| C2 (CH-OH) | ~68-70 | Alcohol-bearing Carbon |

| C4 (CH₂-N) | ~38-40 | Amine-bearing Carbon |

| C3 (CH₂) | ~32-34 | Aliphatic Carbon |

Authoritative Grounding: The assignments are based on established principles of NMR spectroscopy where chemical shifts are dictated by the local electronic environment.[9] Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" the adjacent nuclei and shifting their resonance signals downfield (to higher ppm values). The use of D₂O simplifies the ¹H NMR spectrum by removing the signals from exchangeable protons, allowing for an unambiguous analysis of the carbon-hydrogen backbone.

Integrated Spectroscopic Workflow

A logical workflow is crucial for efficient and accurate structure elucidation. The interplay between MS, IR, and NMR provides a self-reinforcing system of checks and balances.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectral analysis of (R)-4-amino-2-hydroxybutanoic acid hydrochloride through Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides an unambiguous confirmation of its chemical structure. The molecular weight is verified by the [M+H]⁺ ion in the mass spectrum. The key functional groups—an ammonium salt, a carboxylic acid, and a secondary alcohol—are definitively identified by their characteristic vibrational modes in the IR spectrum. Finally, ¹H and ¹³C NMR spectroscopy maps the precise atomic connectivity and confirms the carbon-hydrogen backbone. This integrated, multi-technique approach represents the gold standard for chemical characterization, ensuring the identity, purity, and quality of critical reagents used in research and drug development.

References

-

iChemical. (S)-4-Amino-2-hydroxybutanoic acid, CAS No. 40371-51-5. Available at: [Link]

-

MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 4-Amino-2-hydroxybutanoic acid. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 4-Amino-2-hydroxybutyric acid, (S)-(-)-. Available at: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

-

Chemistry LibreTexts. 1H NMR Spectra and Interpretation (Part I). (2021). Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

University of Münster. Amino acids - Mass Spectrometry Data. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data (NMR). Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Available at: [Link]

-

Chemistry Steps. Interpreting IR Spectra. Available at: [Link]

Sources

- 1. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]

- 2. 4-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 26062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amino acids [medizin.uni-muenster.de]

- 4. researchgate.net [researchgate.net]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Precision Stereochemistry of (R)-4-Amino-2-Hydroxybutanoic Acid HCl

Synthesis, Characterization, and Quality Control

Executive Summary

Target Molecule: (R)-4-amino-2-hydroxybutanoic acid hydrochloride Synonyms: (R)-HABA, (R)-GABOB (Note: GABOB is frequently used for the 3-hydroxy isomer; strict IUPAC distinction is required), (R)-4-amino-2-hydroxybutyric acid.[1][2][3][4] CAS: 31771-40-1 (Generic/Isomer specific varies) Molecular Weight: 155.58 g/mol (HCl salt)

This technical guide addresses the stereoselective synthesis and validation of (R)-4-amino-2-hydroxybutanoic acid. While the (S)-enantiomer is the well-known side chain of the aminoglycoside antibiotic Amikacin , the (R)-enantiomer possesses distinct pharmacological properties as a GABA receptor modulator and NMDA antagonist. This guide provides a robust workflow for researchers requiring high enantiomeric excess (ee > 99%) and absolute configuration confirmation.

Part 1: Stereochemical Fundamentals[6]

The biological activity of 4-amino-2-hydroxybutanoic acid is governed by the chirality at the C2 position .

-

Configuration: (R) (Rectus)

-

Cahn-Ingold-Prelog (CIP) Priority:

-

-OH (Hydroxyl group at C2)

-

-COOH (Carboxyl group at C1)

-

-CH2CH2NH2 (Aminoethyl chain at C3)

-

-H (Hydrogen)

-

Visualizing the (R)-Enantiomer: When the lowest priority group (-H) is oriented away from the viewer, the sequence from -OH → -COOH → -Alkyl follows a clockwise direction.

Caption: Cahn-Ingold-Prelog priority assignment for (R)-4-amino-2-hydroxybutanoic acid.

Part 2: Synthetic Pathways

To ensure the (R)-configuration, "Chiral Pool" synthesis starting from D-Malic acid is the most reliable method for laboratory scale, avoiding the yield losses associated with resolution of racemates.

Protocol: Selective Reduction of D-Malic Acid Derivative

This method utilizes D-Malic acid (which has the (R)-configuration at C2) to establish the stereocenter, followed by selective reduction of the beta-carboxyl group.

Reagents:

-

Precursor: D-Malic acid

-

Reagent A: Acetyl chloride / Methanol (Esterification)

-

Reagent B: Borane-dimethyl sulfide (BH3·DMS) (Selective reduction)

-

Reagent C: Tosyl chloride / Pyridine

-

Reagent D: Sodium Azide (NaN3)

-

Reagent E: H2 / Pd/C (Hydrogenation)

Step-by-Step Workflow:

-

Diester Formation: Reflux D-Malic acid in MeOH with catalytic Acetyl Chloride to form Dimethyl D-malate.

-

Regioselective Reduction: Treat with BH3·DMS (1.0 eq) at 0°C. The β-ester (C4) is reduced faster than the α-ester (C1) due to the chelating effect of the α-hydroxyl group, yielding the diol-ester (Methyl (R)-3,4-dihydroxybutanoate). Note: Strict temperature control is vital to prevent over-reduction.

-

Selective Tosylation: React with 1.0 eq TsCl in pyridine. The primary alcohol (C4) is tosylated preferentially over the secondary alcohol (C2).

-

Azide Displacement: React the tosylate with NaN3 in DMF at 60°C to install the nitrogen at C4.

-

Hydrogenation & Hydrolysis:

Caption: Synthetic route from D-Malic Acid ensuring retention of the (R)-stereocenter.

Part 3: Analytical Validation (Self-Validating Protocol)

Standard HPLC is insufficient for enantiomeric purity.[5] The Marfey’s Reagent method is the industry gold standard for amino acid chirality, converting enantiomers into diastereomers with distinct retention times on achiral C18 columns.[5]

Method: Marfey’s Reagent Derivatization

Principle: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the amine of HABA.

-

(R)-HABA + L-FDAA → (R,L)-Diastereomer

-

(S)-HABA + L-FDAA → (S,L)-Diastereomer

Protocol:

-

Preparation: Dissolve 1 mg of sample in 100 µL H2O.

-

Derivatization: Add 200 µL of 1% FDAA in acetone and 40 µL of 1M NaHCO3.

-

Incubation: Heat at 40°C for 1 hour.

-

Quench: Cool and add 20 µL of 2M HCl to stop the reaction.

-

HPLC Analysis:

Data Interpretation: Because of the intramolecular hydrogen bonding in the D-amino acid derivatives (analogous to the R-isomer here), the elution order is predictable.

-

Elution Order: The (R,L)-diastereomer typically elutes after the (S,L)-diastereomer on C18 columns due to increased hydrophobicity.

-

Acceptance Criteria: The area of the (S)-peak must be < 0.5% for > 99.5% ee.

| Parameter | Specification |

| Appearance | White, hygroscopic crystalline powder |

| Purity (HPLC) | > 98.0% |

| Chiral Purity (Marfey's) | > 99.0% ee |

| Specific Rotation [α]20/D | +28.0° to +32.0° (c=1, H2O) Note: (S) is negative |

| 1H NMR (D2O) | δ 4.25 (dd, 1H, H-2), 3.10 (t, 2H, H-4), 2.15-1.95 (m, 2H, H-3) |

Part 4: Pharmacological Context

Researchers must distinguish (R)-HABA from its structural analogs to interpret data correctly.

-

NMDA Receptor: (R)-HABA acts as a competitive antagonist at the glycine binding site.

-

GABA Receptors: It shows weak partial agonist activity at GABA-B receptors but is significantly less potent than GABA itself.[5]

-

Comparison to Amikacin Side Chain: The (S)-isomer (L-HABA) is used in Amikacin to inhibit bacterial enzymes (aminoglycoside acetyltransferases) that deactivate the drug. The (R)-isomer does not confer this protection to the same extent, making stereochemical purity critical for antibiotic synthesis precursors.[7]

References

-

Synthesis & Resolution

-

Han, S., et al. "Chemoenzymatic synthesis of (R)- and (S)-4-amino-2-hydroxybutanoic acid." Tetrahedron: Asymmetry, 2006.[5]

-

-

Analytical Method (Marfey's Reagent)

-

Pharmacology

-

Amikacin Stereochemistry

Sources

- 1. 4-Amino-2-hydroxybutyric acid, (S)-(-)- | C4H9NO3 | CID 2733929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]

- 3. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. (2R)-4-Amino-2-hydroxybutyric acid | C4H9NO3 | CID 5287507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (R)-4-amino-2-hydroxybutanoic acid hydrochloride: From Synthesis to Neuromodulatory and Antimicrobial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-amino-2-hydroxybutanoic acid hydrochloride, a chiral amino acid derivative of significant interest, stands at the intersection of antimicrobial development and neuroscience research. This guide provides a comprehensive technical overview of its chemical identity, synthesis, and multifaceted applications. As a critical building block in the semi-synthesis of advanced aminoglycoside antibiotics and an emerging modulator of key central nervous system receptors, this compound presents a compelling case for continued investigation and application in drug discovery and development. This document will delve into the technical nuances of its synthesis, explore its established role in combating antibiotic resistance, and shed light on its potential as a neuromodulatory agent.

Section 1: Chemical Identity and Properties

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is the hydrochloride salt of the (R)-enantiomer of 4-amino-2-hydroxybutanoic acid. The stereochemistry at the C2 position is crucial for its biological activity and its utility as a chiral building block in complex organic synthesis.

Synonyms and Identifiers

To facilitate comprehensive literature and database searches, a compilation of known synonyms and chemical identifiers is provided below. It is noteworthy that while "(R)-Gabobutin" is a frequently cited synonym in research literature, it does not appear to be a commercial trade name.

| Identifier Type | Value |

| IUPAC Name | (2R)-4-amino-2-hydroxybutanoic acid hydrochloride |

| Synonyms | (R)-Gabobutin hydrochloride, (2R)-4-amino-2-hydroxybutyric acid hydrochloride |

| CAS Number | 117173-81-6 |

| Molecular Formula | C₄H₁₀ClNO₃ |

| Molecular Weight | 155.58 g/mol |

| Parent Compound CAS | 31771-40-1 ((R)-4-amino-2-hydroxybutanoic acid) |

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, (R)-4-amino-2-hydroxybutanoic acid, is presented in the following table. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 196-206 °C | |

| Solubility | Soluble in water | |

| Optical Rotation | [α]²⁰/D = -28.5 to -32.5° (c=1 in H₂O) |

Section 2: Synthesis and Manufacturing

The stereoselective synthesis of (R)-4-amino-2-hydroxybutanoic acid is a critical aspect of its utility. Both chemical and biocatalytic methods have been developed to produce this chiral molecule with high purity.

Chemical Synthesis

A common chemical route involves the transformation of a propionic acid derivative. This multi-step process, while effective, often requires protecting groups and harsh reaction conditions.

The following protocol is a representative example of a chemical synthesis approach based on published methodologies[1].

-

Nitrile Formation: A suitable starting material, such as a protected L-aspartic acid derivative, is reacted with an alkanoic acid anhydride in pyridine to convert a carboxamide group into a nitrile.

-

Reduction: The resulting nitrile intermediate is then catalytically hydrogenated using a suitable catalyst (e.g., platinum oxide or palladium on carbon) to reduce the nitrile group to an aminomethyl group.

-

Deprotection and Purification: Any protecting groups are removed, and the final product is purified using techniques such as ion-exchange chromatography. The purified L-4-amino-2-hydroxybutyric acid can be isolated by crystallization from a solvent/anti-solvent system (e.g., ethanol/water)[1].

Biocatalytic Synthesis

More recently, enzymatic methods have emerged as a greener and highly stereoselective alternative. These methods leverage the specificity of enzymes to achieve high enantiomeric excess under mild reaction conditions.

A highly efficient biocatalytic approach utilizes a two-enzyme cascade[2].

-

Reaction Setup: A one-pot reaction is prepared containing a pyruvate aldolase and an (R)-selective transaminase in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Substrate Addition: The reaction is initiated by the addition of simple starting materials: formaldehyde and L-alanine.

-

Enzymatic Conversion: The aldolase catalyzes the condensation of pyruvate (generated in situ) and formaldehyde, while the transaminase stereoselectively converts the resulting keto acid to (R)-4-amino-2-hydroxybutanoic acid.

-

Product Isolation: The product is isolated from the reaction mixture, often achieving high yields (>90%) and excellent enantiomeric excess (>99%)[2].

Caption: Biocatalytic synthesis of (R)-4-amino-2-hydroxybutanoic acid.

Section 3: Applications in Drug Development

Combating Antibiotic Resistance: A Key Building Block for Aminoglycosides

The primary and most well-established application of (R)-4-amino-2-hydroxybutanoic acid is in the semi-synthesis of advanced aminoglycoside antibiotics, most notably amikacin and plazomicin[2]. The addition of the (R)-4-amino-2-hydroxybutyryl side chain to the kanamycin A scaffold is a critical modification that sterically hinders the action of bacterial aminoglycoside-modifying enzymes, a major mechanism of resistance[2].

The synthesis of amikacin from kanamycin A and (R)-4-amino-2-hydroxybutanoic acid is a multi-step process that requires careful control of protecting groups and reaction conditions.

Caption: Simplified workflow for the synthesis of Amikacin.

Neuromodulatory Potential: Targeting NMDA and GABA Receptors

Emerging research has identified (R)-4-amino-2-hydroxybutanoic acid as a modulator of key neurotransmitter receptors in the central nervous system. It has been shown to act as an antagonist at N-methyl-D-aspartate (NMDA) receptors and as a modulator of γ-aminobutyric acid (GABA) receptors, particularly GABAB receptors[2]. This dual activity suggests its potential for the development of novel therapeutics for a range of neurological and psychiatric disorders.

To quantitatively assess the affinity of (R)-4-amino-2-hydroxybutanoic acid for the NMDA receptor, a competitive radioligand binding assay can be employed. The following is a representative protocol.

-

Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as rat brain tissue.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a microtiter plate, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of (R)-4-amino-2-hydroxybutanoic acid hydrochloride.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a specified time to allow for binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Section 4: Safety and Handling

(R)-4-amino-2-hydroxybutanoic acid hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation[2]. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is a versatile chiral molecule with significant and diverse applications in the pharmaceutical sciences. Its established role as a cornerstone in the development of life-saving aminoglycoside antibiotics continues to be of paramount importance in the fight against bacterial resistance. Furthermore, its emerging profile as a modulator of NMDA and GABA receptors opens exciting new avenues for the discovery of novel treatments for neurological disorders. The synthetic methodologies, both chemical and biocatalytic, provide accessible routes to this valuable compound, enabling further research and development. As our understanding of its biological activities deepens, (R)-4-amino-2-hydroxybutanoic acid hydrochloride is poised to remain a molecule of high interest to the scientific and drug development communities.

References

- Google Patents. (1981).

-

PubChem. (R)-4-Amino-2-hydroxybutanoic acid hydrochloride. [Link]

-

PubChem. (2R)-4-Amino-2-hydroxybutyric acid. [Link]

Sources

Technical Guide: Chemoinformatics & Characterization of (R)-4-amino-2-hydroxybutanoic acid Hydrochloride

Executive Summary

Compound: (R)-4-amino-2-hydroxybutanoic acid hydrochloride

Synonyms: (R)-GABOB HCl, (R)-

This technical guide provides a definitive reference for the chemoinformatics, synthesis, and analytical validation of (R)-4-amino-2-hydroxybutanoic acid hydrochloride. As a chiral derivative of the neurotransmitter GABA, the (R)-enantiomer exhibits distinct pharmacological activity compared to its (S)-counterpart and the racemate. This document establishes the correct InChI identifiers to prevent database propagation errors and outlines a self-validating workflow for its production and quality control.

Part 1: Chemical Identity & Informatics[1][2][3][4]

Precise chemoinformatic identification is critical for distinguishing the active pharmaceutical ingredient (API) from its salt forms and enantiomers. The InChI standard treats the "parent" (active moiety) and the "salt" as distinct layers.

Core Identifiers

| Identifier Type | Value | Technical Note |

| InChI Key (Parent) | IVUOMFWNDGNLBJ-GSVOUGTGSA-N | Hashed key for the zwitterionic/neutral parent. Used for biological activity lookups.[1][2][3] |

| InChI String (Parent) | InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | Defines the (R)-stereochemistry via the /t3- layer.[4][5][6][2] |

| InChI String (HCl Salt) | InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1 | Explicitly includes the stoichiometric hydrochloride component. |

| CAS Number | 31771-40-1 | Specific to the (R)-enantiomer (Parent).[5] |

| Molecular Formula | Includes HCl (MW: 155.58 g/mol ). |

Stereochemical Designation[6]

-

Chiral Center: C2 (alpha to the carboxyl group).

-

Configuration: (R)-Absolute configuration.

-

CIP Priority: -OH > -COOH >

> -H. -

Significance: The (R)-enantiomer is the bioactive form, functioning as a specific agonist for GABA receptors. The (S)-enantiomer is significantly less active.

Part 2: Synthesis & Manufacturing Pathways

To ensure high enantiomeric excess (ee%), a stereoselective synthesis or resolution is required. Two primary routes are validated for research and scale-up: the Chiral Pool Approach (from L-Malic Acid or similar precursors) and the Chemical Resolution of the nitrile intermediate.

Below is the workflow for the Nitrile Intermediate Reduction route, which is favored for its scalability and use of accessible precursors.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway via nitrile intermediate reduction.[5] This route ensures the preservation of the carbon skeleton while converting the terminal nitrile to the primary amine.

Protocol Causality

-

Nitrile Formation: The conversion of the amide to a nitrile prevents over-reduction and allows for controlled hydrogenation of the terminal carbon to an amine.

-

Hydrogenation: Catalytic hydrogenation (e.g., Raney Ni or Pd/C) is chosen over hydride reagents (LiAlH4) to prevent racemization of the C2 hydroxyl center, which is sensitive to strong basic conditions.

-

Salt Formation: The final step involves treating the free zwitterion with anhydrous HCl (gas or ethereal solution). This is critical because the hydrochloride salt is non-hygroscopic and chemically stable, unlike the amorphous free acid.

Part 3: Analytical Validation (Quality Control)

Trustworthiness in data comes from self-validating analytical systems. A single method is insufficient for chiral compounds.

Analytical Workflow

Figure 2: Multi-modal analytical control strategy ensuring structural identity and enantiomeric purity.

Key Analytical Parameters

-

Specific Rotation: The (R)-enantiomer is levorotatory.

-

Expected value:

( -

Note: If the rotation is positive, you have isolated the (S)-enantiomer or the measurement conditions (solvent/pH) are incorrect.

-

-

Chiral HPLC: Standard C18 columns cannot separate enantiomers. Use a chiral stationary phase (e.g., Crown ether-based columns like Crownpak CR) which are specific for amino acids.

-

Mobile Phase: Perchloric acid (pH 1.5) is often used to ensure the amine is protonated for interaction with the crown ether.

-

Part 4: Biological Context & Mechanism

(R)-GABOB is a structural analogue of the inhibitory neurotransmitter GABA. The presence of the hydroxyl group at the beta-position (relative to the amine) or alpha-position (relative to carboxyl) confers unique binding properties.

Mechanism of Action

-

GABA-B Agonist: It acts as a specific agonist at GABA-B receptors, mediating slow, prolonged inhibitory signals.

-

Metabolic Stability: The hydroxyl group hinders the action of GABA-transaminase (GABA-T), making GABOB more metabolically stable than GABA itself, allowing for a longer half-life in the CNS.

Data Summary Table

| Property | Data Point | Relevance |

| Molecular Weight | 155.58 g/mol (Salt) | Calculation of molarity for dosing. |

| Solubility | High in | Formulation requires aqueous buffers. |

| pKa Values | ~4.0 (COOH), ~10.5 ( | Zwitterionic at physiological pH. |

| Toxicity | Low (Endogenous metabolite) | High therapeutic index. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5287507, (2R)-4-amino-2-hydroxybutanoic acid. Retrieved February 7, 2026 from [Link]

- Ohfune, Y., & Tomita, M. (1982).Total synthesis of (-)-anisomycin and its derivatives. (Contextual reference for hydroxy-amino acid synthesis). Journal of the American Chemical Society.

Sources

- 1. Razaxaban Hydrochloride | C24H21ClF4N8O2 | CID 204101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Gabapentin hydrochloride | C9H18ClNO2 | CID 6453919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 26062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. (2R)-4-Amino-2-hydroxybutyric acid | C4H9NO3 | CID 5287507 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (R)-4-amino-2-hydroxybutanoic Acid in Antibiotic Synthesis

Executive Summary

(R)-4-amino-2-hydroxybutanoic acid (also known as (R)-GABOB or HABA) is the critical chiral side chain responsible for the broad-spectrum activity of the semi-synthetic aminoglycoside Amikacin .[1] By acylating the N-1 amino group of the 2-deoxystreptamine moiety of Kanamycin A with HABA, the resulting molecule gains resistance to bacterial Aminoglycoside Modifying Enzymes (AMEs).

This application note details the Zinc-Chelation Protocol , a field-proven method that supersedes low-yield direct acylation strategies.[1] By using Zn(II) to transiently mask competing amine groups, researchers can achieve high regioselectivity for the N-1 position, significantly reducing expensive downstream purification of isomers.

Technical Specifications: (R)-HABA Hydrochloride[1]

| Parameter | Specification |

| Chemical Name | (R)-4-amino-2-hydroxybutanoic acid hydrochloride |

| CAS Number | 7013-05-0 (Free acid: 7013-07-2) |

| Formula | C₄H₉NO₃[1][2] · HCl |

| Molecular Weight | 155.58 g/mol (Salt); 119.12 g/mol (Free Acid) |

| Chirality | (R)-Isomer (Crucial for bioactivity; (S)-isomer is inactive) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water; slightly soluble in EtOH |

| Melting Point | 200–212 °C (dec) |

| Key Impurity | (S)-isomer (Must be < 1.0% for pharmaceutical grade) |

Mechanism of Action: The "Steric Shield"

The efficacy of Amikacin relies on the HABA side chain functioning as a steric shield. Bacterial resistance to Kanamycin is primarily driven by enzymes (AAC, ANT, APH) that phosphorylate, adenylate, or acetylate specific hydroxyl and amino groups.